molecular formula C13H13ClN2 B1480296 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine CAS No. 2092251-23-3

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine

Cat. No.: B1480296
CAS No.: 2092251-23-3
M. Wt: 232.71 g/mol
InChI Key: YMPHZHHXEPBRMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound features a chloro group at the 4th position, a methyl group at the 2nd position, and a 4-methylbenzyl group at the 6th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrimidine ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(4-methylbenzyl)pyrimidine
  • 4-Chloro-2-methyl-6-(4-chlorobenzyl)pyrimidine
  • 4-Chloro-2,6-dimethylpyrimidine

Uniqueness

4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methylbenzyl groups provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-chloro-2-methyl-6-[(4-methylphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPHZHHXEPBRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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